

Physical characteristics of 2-Methoxy-4,6-dimethylpyrimidine (melting point, boiling point)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methoxy-4,6-dimethylpyrimidine

Cat. No.: B083849

[Get Quote](#)

Technical Guide: Physical Characteristics of 2-Methoxy-4,6-dimethylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the known physical characteristics of **2-Methoxy-4,6-dimethylpyrimidine**, with a focus on its melting and boiling points. Due to the limited availability of experimental data for this specific compound, this guide also outlines standard methodologies for the determination of these physical properties.

Data Presentation: Physical Properties of 2-Methoxy-4,6-dimethylpyrimidine

The experimental data for the physical properties of **2-Methoxy-4,6-dimethylpyrimidine** (CAS Number: 14001-61-7) is notably scarce in publicly available scientific literature and chemical databases. Many sources indicate that the melting and boiling points are not determined or not available. A single, uncorroborated source reports a melting point.

Physical Property	Value	Data Source/Comment
Melting Point	-70°C	Uncorroborated data from a single chemical database. [1]
Boiling Point	Data not available	No reported experimental value found.

Note to Researchers: The lack of consistent, peer-reviewed data necessitates that any reported values be treated with caution. Experimental verification is strongly recommended.

Experimental Protocols: Determination of Melting and Boiling Points

In the absence of established experimental values for **2-Methoxy-4,6-dimethylpyrimidine**, researchers can employ standard laboratory techniques to determine its melting and boiling points. The following are detailed methodologies for these key experiments.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The following methods are commonly used:

1. Capillary Tube Method (Thiele Tube or Digital Melting Point Apparatus):

This is the most common method for determining the melting point of a crystalline solid.

- Sample Preparation: A small amount of the dry, powdered **2-Methoxy-4,6-dimethylpyrimidine** is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
- Apparatus:
 - Thiele Tube: The capillary tube is attached to a thermometer and immersed in a heat-transfer fluid (such as silicone oil) within a Thiele tube. The side arm of the tube is heated gently and evenly.

- Digital Melting Point Apparatus: The capillary tube is inserted into a heated metal block with an integrated thermometer and a viewing lens or camera.
- Procedure:
 - The sample is heated at a steady, slow rate (typically 1-2°C per minute) as it approaches the expected melting point.
 - The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
 - The temperature at which the entire sample has completely melted is recorded as the end of the melting range.
- Purity Indication: A sharp melting range (typically 0.5-1.5°C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.

2. Hot Stage Microscopy:

This method allows for visual observation of the melting process under a microscope.

- Procedure: A small crystal of the compound is placed on a microscope slide on a heated stage. The temperature is gradually increased, and the melting process is observed directly. This can be useful if the compound sublimes or decomposes upon heating.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

1. Distillation Method:

This method is suitable if a sufficient quantity of the liquid sample is available (typically > 5 mL).

- Apparatus: A standard distillation apparatus is assembled, consisting of a distilling flask, a condenser, a thermometer placed correctly (the top of the bulb level with the side arm of the distilling flask), and a receiving flask.

- Procedure:
 - The liquid **2-Methoxy-4,6-dimethylpyrimidine** is placed in the distilling flask with boiling chips.
 - The liquid is heated to a gentle boil.
 - The temperature is recorded when the vapor temperature is constant and there is a steady rate of distillation. This constant temperature is the boiling point at the recorded atmospheric pressure.

2. Micro Boiling Point Determination (Siwoloboff Method):

This method is ideal for small sample volumes (a few drops).

- Apparatus: A small test tube containing the liquid sample, a thermometer, and a capillary tube (sealed at one end) that is inverted and placed inside the test tube. The assembly is heated in a Thiele tube or other heating bath.
- Procedure:
 - The apparatus is heated until a rapid and continuous stream of bubbles emerges from the open end of the inverted capillary tube.
 - The heat source is removed, and the liquid is allowed to cool slowly.
 - The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Logical Relationship Diagram

As this guide focuses on the fundamental physical characteristics of a single chemical compound and not on its interactions within a biological system or a complex experimental workflow, a signaling pathway or workflow diagram is not applicable. The core information is best represented by the structured data table provided above.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 14001-61-7 2-methoxy-4,6-dimethylpyrimidine 2-甲氧基-4,6-甲基嘧啶 -Win-Win Chemical [win-winchemical.com]
- To cite this document: BenchChem. [Physical characteristics of 2-Methoxy-4,6-dimethylpyrimidine (melting point, boiling point)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b083849#physical-characteristics-of-2-methoxy-4,6-dimethylpyrimidine-melting-point-boiling-point>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com